

# Alpinumisoflavone: A Technical Guide to its Physical, Chemical, and Biological Properties

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## Compound of Interest

Compound Name: *Alpinumisoflavone*

Cat. No.: *B190552*

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## Abstract

**Alpinumisoflavone**, a naturally occurring pyranoisoflavone, has garnered significant interest within the scientific community for its diverse pharmacological activities. Found in various medicinal plants, this prenylated isoflavonoid exhibits notable antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the physical and chemical properties of **Alpinumisoflavone**, alongside detailed experimental protocols for its extraction, analysis, and biological evaluation. Furthermore, it elucidates the key signaling pathways modulated by this compound, offering valuable insights for researchers in drug discovery and development.

## Physicochemical Properties

**Alpinumisoflavone** is an off-white to light yellow crystalline solid. Its core structure is a pyranoisoflavone, a class of flavonoids characterized by a pyran ring fused to the isoflavone backbone.<sup>[1]</sup>

## Identification and Formula

Property	Value	Reference
IUPAC Name	5-hydroxy-7-(4-hydroxyphenyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one	[2]
CAS Number	34086-50-5	[3][4]
Molecular Formula	C <sub>20</sub> H <sub>16</sub> O <sub>5</sub>	[2][3][4]
Molecular Weight	336.34 g/mol	[3][4]
Canonical SMILES	<chem>CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)C</chem>	[2]
InChIKey	RQAMSFTXEFSBPK-UHFFFAOYSA-N	[2]

## Physical Properties

Property	Value	Reference
Melting Point	210-212 °C	[3]
Appearance	Off-white to light yellow solid	[5]

## Solubility

**Alpinumisoflavone** is poorly soluble in water.[6][7] It is soluble in dimethyl sulfoxide (DMSO) and various formulations used for in vivo studies, such as combinations of DMSO, PEG300, Tween80, and saline.[5]

Solvent	Solubility	Reference
Water	Poorly soluble	[6][7]
DMSO	~100 mg/mL	
10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline	≥ 2.5 mg/mL	[5]
10% DMSO + 90% (20% SBE- β-CD in Saline)	≥ 2.5 mg/mL	[5]
10% DMSO + 90% Corn Oil	≥ 2.5 mg/mL	[5]

Note: Specific quantitative solubility data in common organic solvents like ethanol, methanol, and acetone are not readily available in the reviewed literature.

## Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of **Alpinumisoflavone**.

### UV-Vis Spectroscopy

As a flavonoid, **Alpinumisoflavone** is expected to exhibit characteristic absorption bands in the UV-Vis spectrum. Generally, isoflavones display two main absorption bands: Band I in the 310-330 nm range and Band II between 245-295 nm.

Note: Specific  $\lambda_{\text{max}}$  values for **Alpinumisoflavone** were not found in the reviewed literature.

### Infrared (IR) Spectroscopy

The IR spectrum of **Alpinumisoflavone** would be expected to show characteristic absorption bands for its functional groups, including hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) stretches.

Note: A detailed list of specific IR absorption peaks for **Alpinumisoflavone** is not readily available in the reviewed literature.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are essential for the structural elucidation of **Alpinumisoflavone**.

Note: While general NMR techniques for isoflavone identification are well-documented, a definitive, published list of  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts specifically for **Alpinumisoflavone** could not be located in the reviewed literature.

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **Alpinumisoflavone**. The fragmentation of isoflavones typically involves retro-Diels-Alder (RDA) reactions in the C-ring, leading to characteristic product ions that can aid in structural identification.

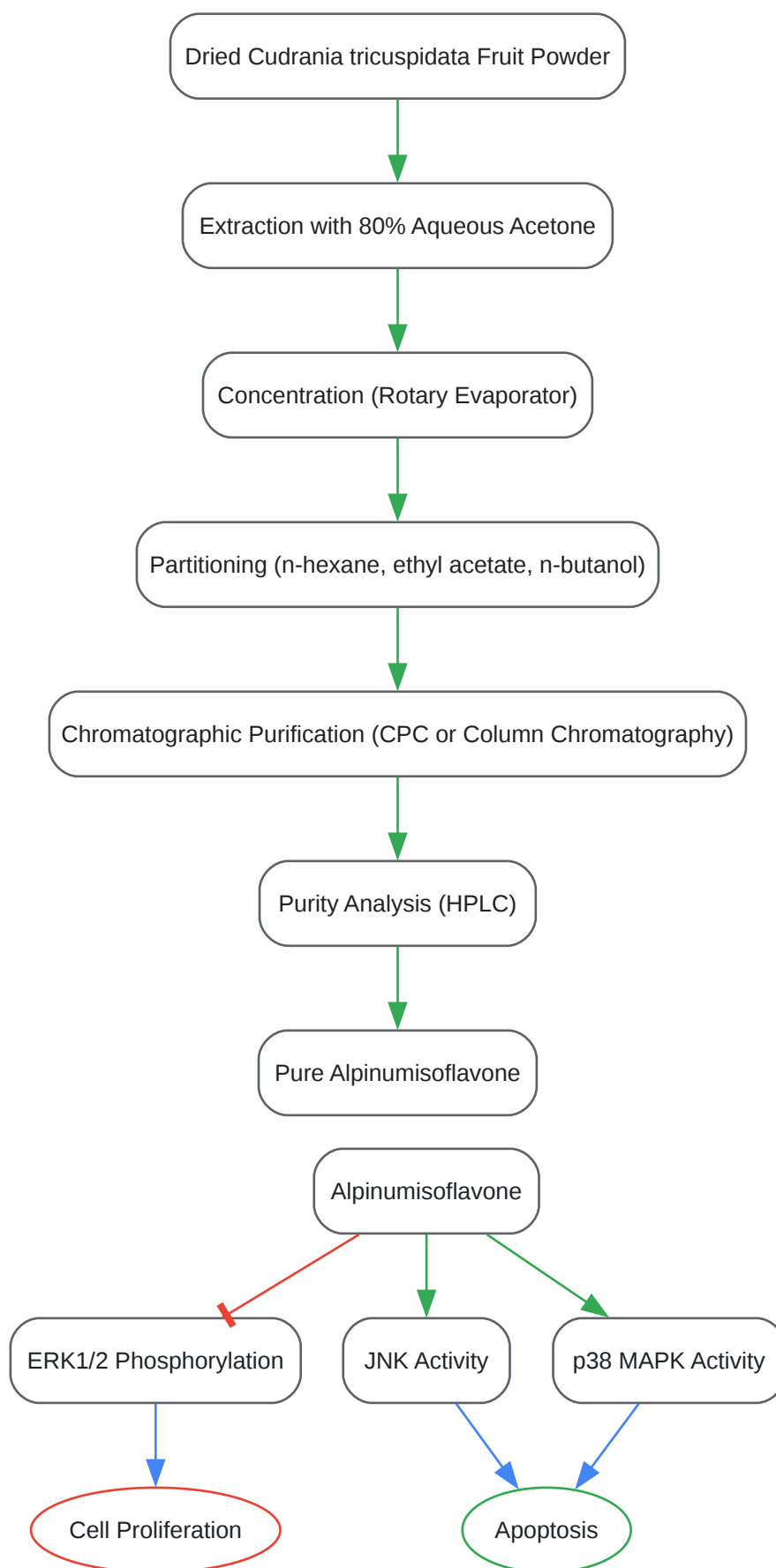
## Experimental Protocols

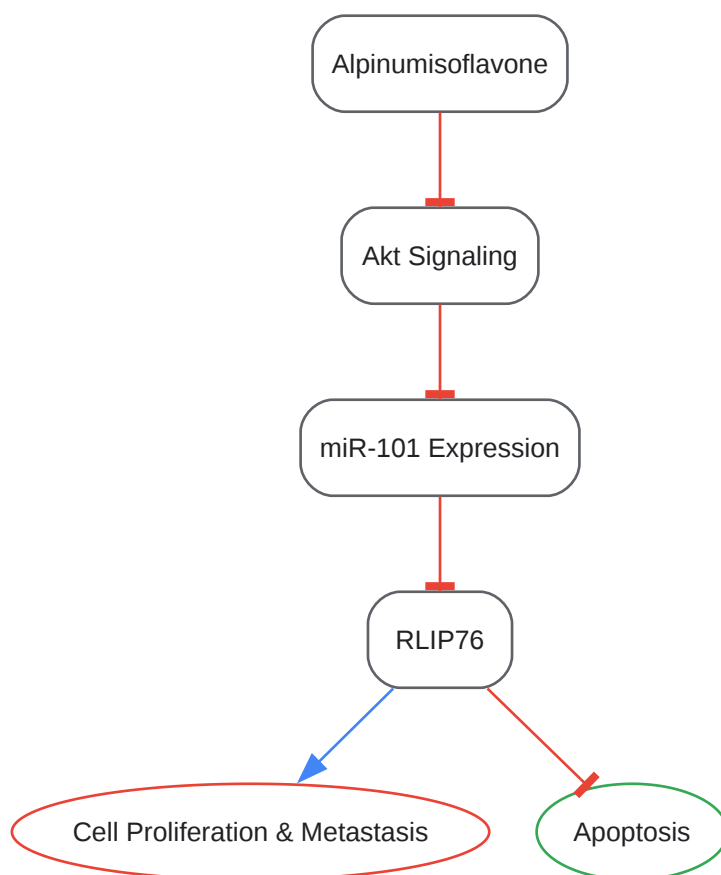
### Extraction and Isolation of Alpinumisoflavone from *Cudrania tricuspidata*

This protocol is based on methods for extracting prenylated isoflavonoids from *Cudrania tricuspidata* fruits.

- Extraction:
  - Dried and powdered fruits of *Cudrania tricuspidata* are extracted with 80% aqueous acetone at room temperature for 24 hours.
  - The extract is then concentrated under reduced pressure.
- Partitioning:
  - The concentrated extract is suspended in distilled water and successively partitioned with n-hexane, ethyl acetate, and n-butanol. The **Alpinumisoflavone** will primarily be in the less polar fractions.
- Purification:

- The n-hexane or ethyl acetate fraction is subjected to further purification using techniques like centrifugal partition chromatography (CPC) or column chromatography on silica gel.
- Fractions are monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing **Alpinumisoflavone**.
- Final purification can be achieved by recrystallization to yield pure **Alpinumisoflavone**.





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